molecular formula C5H5Cl2N3O2 B6245650 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole CAS No. 2408959-17-9

5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No. B6245650
CAS RN: 2408959-17-9
M. Wt: 210
InChI Key:
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Description

5-Chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole, or 5-C3CMN-1MP, is an organic compound with a wide range of applications in the scientific research field. It is a nitro pyrazole derivative, a type of heterocyclic compound, which is a ring-shaped molecule with at least two different elements in the ring. 5-C3CMN-1MP has been used in various scientific experiments due to its unique properties, such as its ability to form stable complexes with metal ions. This compound has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

5-C3CMN-1MP has been used in various scientific experiments due to its unique properties. It has been used as a ligand for metal-ion complexation, as it is able to form stable complexes with metal ions. This compound has also been studied for its potential applications in drug development, as it has been found to have antibacterial and antifungal properties. Furthermore, 5-C3CMN-1MP has been used in the synthesis of other compounds, such as pyrazolones and pyrazolines.

Mechanism of Action

The mechanism of action of 5-C3CMN-1MP is not fully understood. It is believed that the compound forms a complex with metal ions, which then binds to the active site of an enzyme or receptor. This binding then modulates the activity of the enzyme or receptor, resulting in the desired biological effects.
Biochemical and Physiological Effects
5-C3CMN-1MP has been found to have antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial and fungal species, including Escherichia coli, Klebsiella pneumoniae, and Candida albicans. In addition, 5-C3CMN-1MP has been found to have anti-inflammatory and analgesic properties, as well as cytotoxic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-C3CMN-1MP in laboratory experiments is its ability to form stable complexes with metal ions. This makes it useful for a wide range of applications, such as drug development and synthesis of other compounds. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, which can make it difficult to work with. In addition, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for research on 5-C3CMN-1MP. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. This could lead to the development of new drugs and treatments. Another potential direction is to explore its potential applications in other fields, such as biochemistry and material science. Finally, it could be used as a starting material for the synthesis of other compounds, such as pyrazolones and pyrazolines.

Synthesis Methods

5-C3CMN-1MP is synthesized through a multi-step process. The first step involves the synthesis of the starting material, 3-chloromethyl-1-methyl-4-nitro-1H-pyrazole (3-CMMNP). This is done by reacting 3-chloro-1-methyl-4-nitro-1H-pyrazole (3-CMNP) with a mixture of dimethyl sulfate and sodium hydroxide in methanol. The reaction is heated to reflux for several hours, and the product is then purified by recrystallization.
The second step is the synthesis of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole (5-C3CMN-1MP). This is done by reacting 3-CMMNP with a solution of chloroacetyl chloride in dichloromethane. The reaction is heated to reflux for several hours, and the product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole involves the reaction of 3-chloro-1-methyl-4-nitro-1H-pyrazole with formaldehyde and hydrochloric acid to form 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole.", "Starting Materials": [ "3-chloro-1-methyl-4-nitro-1H-pyrazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Add formaldehyde and hydrochloric acid to a solution of 3-chloro-1-methyl-4-nitro-1H-pyrazole in a suitable solvent", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable organic solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2408959-17-9

Molecular Formula

C5H5Cl2N3O2

Molecular Weight

210

Purity

95

Origin of Product

United States

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